molecular formula C30H24N6 B14391485 5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] CAS No. 90041-01-3

5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]

Cat. No.: B14391485
CAS No.: 90041-01-3
M. Wt: 468.6 g/mol
InChI Key: HHFRIZOUDDAXFM-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] is a complex organic compound that belongs to the class of bis-indole derivatives. This compound is characterized by the presence of two indole moieties connected via an ethane-1,2-diyl linker, with each indole unit further substituted with a phenylhydrazinylidene group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole units and the phenylhydrazine derivatives.

    Condensation Reaction: The indole units are then subjected to a condensation reaction with the phenylhydrazine derivatives in the presence of a suitable catalyst.

    Formation of the Ethane-1,2-diyl Linker: The final step involves the formation of the ethane-1,2-diyl linker, which connects the two indole moieties. This is typically achieved through a coupling reaction using reagents such as ethylene dibromide.

Chemical Reactions Analysis

5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazinylidene groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene groups are known to interact with various enzymes and receptors, leading to the modulation of biological activities. The indole moieties contribute to the compound’s ability to intercalate with DNA and inhibit the activity of certain enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] can be compared with other similar compounds, such as:

The uniqueness of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] lies in its specific linker and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

90041-01-3

Molecular Formula

C30H24N6

Molecular Weight

468.6 g/mol

IUPAC Name

phenyl-[5-[2-(3-phenyldiazenyl-1H-indol-5-yl)ethyl]-1H-indol-3-yl]diazene

InChI

InChI=1S/C30H24N6/c1-3-7-23(8-4-1)33-35-29-19-31-27-15-13-21(17-25(27)29)11-12-22-14-16-28-26(18-22)30(20-32-28)36-34-24-9-5-2-6-10-24/h1-10,13-20,31-32H,11-12H2

InChI Key

HHFRIZOUDDAXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CNC3=C2C=C(C=C3)CCC4=CC5=C(C=C4)NC=C5N=NC6=CC=CC=C6

Origin of Product

United States

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